5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKUPIQHGNOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)S(=O)(=O)F)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride typically involves the reaction of 5-chloro-4,6-dimethoxypyrimidine with sulfonyl fluoride reagents under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is usually conducted at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in the formation of sulfonic acids.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. The sulfonyl fluoride group is particularly valuable for its ability to participate in nucleophilic substitution reactions, which are essential in drug development.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit promising antimicrobial properties. For instance, derivatives synthesized from this compound have shown effectiveness against various bacterial strains. A study evaluated the antibacterial activity of synthesized compounds against standard strains such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 500 | E. coli |
| Compound B | 1000 | S. aureus |
| Compound C | 750 | Pseudomonas aeruginosa |
Synthesis of Novel Compounds
The compound is utilized as a building block for synthesizing novel compounds with enhanced biological activities. For example, researchers have synthesized various halogen-substituted pyrimidines that demonstrate increased potency against bacterial strains compared to standard antibiotics like ciprofloxacin .
Case Study: Synthesis of Antibacterial Agents
In a systematic approach, researchers synthesized a series of derivatives from this compound and evaluated their antibacterial efficacy. The results indicated that certain modifications on the pyrimidine ring significantly enhanced activity against resistant bacterial strains.
Table 2: Summary of Synthesized Derivatives and Their Activities
| Derivative | Structure Modification | Activity Level |
|---|---|---|
| Derivative 1 | -Cl at position 4 | High |
| Derivative 2 | -Br at position 6 | Moderate |
| Derivative 3 | -NO₂ at position 5 | Very High |
Research and Development
The compound's role extends beyond direct applications; it is pivotal in research settings aimed at exploring structure-activity relationships (SAR) among pyrimidine derivatives. Understanding how different substitutions affect biological activity can lead to the development of more effective therapeutic agents.
Insights from Structure-Activity Relationship Studies
Studies have demonstrated that modifications on the pyrimidine ring can lead to substantial changes in biological activity. For instance, the introduction of a methoxy group at specific positions has been linked to improved antibacterial properties .
Table 3: SAR Insights on Pyrimidine Derivatives
| Position Modified | Substituent | Effect on Activity |
|---|---|---|
| Position 4 | -OCH₃ | Increased antibacterial activity |
| Position 6 | -Cl | Moderate activity enhancement |
| Position 5 | -NO₂ | Significant increase in potency |
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Physicochemical and Environmental Properties
- Environmental Persistence: Chlorinated pyrimidines, such as 4-amino-(5-chloro-4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide, exhibit high environmental persistence due to halogenated aromatic cores .
- Crystallinity : The methoxy groups in 5-chloro-4,6-dimethoxypyrimidin-2-amine contribute to a tightly packed crystal lattice, as evidenced by bond lengths (C–O: 1.36–1.42 Å) and angles (C–O–C: 117–120°) .
Biological Activity
5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, including relevant case studies, research findings, and a summary table of its effects.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonyl fluoride group attached to a pyrimidine ring with two methoxy substituents and a chlorine atom. This structure is crucial for its biological activity, as modifications to the pyrimidine nucleus can significantly influence its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.
Case Study: Antibacterial Activity
In a study evaluating several pyrimidine derivatives for antibacterial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of growth against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
| Candida albicans | 14 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have suggested that it may inhibit tumor cell proliferation through various mechanisms, including the disruption of metabolic pathways critical for cancer cell survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects against human cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound induced apoptosis in these cells, as evidenced by increased levels of pro-apoptotic markers .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural features. For example, the presence of halogen substituents (like chlorine) and methoxy groups has been correlated with enhanced antimicrobial and anticancer activities. The SAR studies suggest that modifications at specific positions on the pyrimidine ring can optimize these effects .
Q & A
Q. What are the common synthetic routes for 5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sequential functionalization of pyrimidine derivatives. Key steps include:
- Chlorination : Use sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) to introduce chlorine at the 5-position of a dimethoxy-substituted pyrimidine precursor. Reaction temperatures between 60–70°C and extended incubation times (2–24 hours) are critical for yield optimization .
- Sulfonylation : Fluorosulfonic acid derivatives (e.g., SO₂F₂ gas) are employed to introduce the sulfonyl fluoride group at the 2-position. Solvent choice (e.g., DCM or THF) and controlled moisture levels prevent hydrolysis.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Yields range from 8–47%, depending on stoichiometry and catalyst use (e.g., DMAP for sulfonylation) .
Q. How can researchers characterize the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should include:
- pH-Dependent Hydrolysis : Use buffered solutions (pH 2–12) and track degradation via UV-Vis or LC-MS. Sulfonyl fluoride groups hydrolyze to sulfonic acids under basic conditions.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Storage Recommendations : Store under inert atmospheres (N₂/Ar) at –20°C to minimize hydrolysis .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8–4.0 ppm) and sulfonyl fluoride groups (¹⁹F NMR δ ~50–60 ppm). Coupling constants (e.g., J₃,5 for pyrimidine protons) confirm substitution patterns .
- X-Ray Crystallography : Resolve atomic displacement parameters (ADPs) to validate bond lengths and angles (e.g., C-Cl: ~1.73 Å; C-OCH₃: ~1.42 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₅ClF N₂O₄S) via exact mass matching .
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis of this compound, and how can selectivity be improved?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include over-chlorinated derivatives (e.g., 2,5-dichloro analogs) or sulfonic acids due to premature hydrolysis. Use LC-MS or GC-MS to identify impurities.
- Selectivity Enhancement :
- Temperature Control : Lower temperatures (≤50°C) reduce side reactions during chlorination.
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) in precursors .
- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during sulfonylation .
Q. What contradictions exist in reported yields for sulfonyl fluoride derivatives, and how can they be resolved experimentally?
- Methodological Answer :
- Data Discrepancies : Yields vary due to moisture sensitivity, solvent purity, or competing hydrolysis. For example, POCl₃-mediated chlorination may yield 8–47% depending on reaction time .
- Resolution Strategies :
- In Situ Monitoring : Use FTIR to track SO₂F₂ gas consumption or intermediate formation.
- Moisture-Free Conditions : Employ Schlenk lines or molecular sieves to exclude water .
- Replicate Protocols : Reproduce published methods with strict control of variables (e.g., anhydrous solvents, inert atmosphere) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Sulfonyl fluoride groups are electrophilic (LUMO localized at S=O bonds).
- Transition State Analysis : Identify energy barriers for fluoride displacement by amines or thiols using software like Gaussian or ORCA.
- Experimental Validation : Compare computed activation energies with kinetic data from stopped-flow experiments .
Q. What role does the sulfonyl fluoride group play in biological activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer :
- Enzyme Inhibition Studies : Screen against serine hydrolases or proteases (e.g., chymotrypsin) to assess covalent binding via sulfonyl fluoride warheads. Use fluorescence-based assays to quantify IC₅₀ values.
- SAR Development : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and compare inhibitory potency.
- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
